molecular formula C16H17NO2 B6322410 Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate CAS No. 271597-75-2

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate

Cat. No.: B6322410
CAS No.: 271597-75-2
M. Wt: 255.31 g/mol
InChI Key: OAEOOOKZIMODSV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is an organic compound with the molecular formula C16H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate typically involves the esterification of 2-methyl-6-p-tolylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in an alcoholic solvent.

Major Products:

    Oxidation: 2-methyl-6-p-tolylpyridine-3-carboxylic acid.

    Reduction: 2-methyl-6-p-tolylpyridine-3-methanol.

    Substitution: 2-methyl-6-p-tolylpyridine-3-carboxamide.

Scientific Research Applications

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-methyl-4-p-tolylthiazole-5-carboxylate
  • Ethyl 2-ethoxy-3-phenyl-3,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Ethyl 2-phenyl-4-p-tolylthiazole-5-carboxylate

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a pyridine ring substituted with a methyl and a p-tolyl group. These structural characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-4-19-16(18)14-9-10-15(17-12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEOOOKZIMODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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